1,3-Dihydroxypropan-2-yl 2-(4-isobutylphenyl)propanoate
Overview
Description
1,3-Dihydroxypropan-2-yl 2-(4-isobutylphenyl)propanoate is a chemical compound with the molecular formula C₁₆H₂₄O₄ and a molecular weight of 280.36 g/mol . It is related to ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID) . This compound is often used in research and development for pharmaceutical testing .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dihydroxypropan-2-yl 2-(4-isobutylphenyl)propanoate typically involves the esterification of ibuprofen with glycerol. The reaction is carried out under acidic conditions, often using sulfuric acid as a catalyst . The reaction mixture is heated to facilitate the esterification process, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. Continuous flow reactors may be used to enhance the efficiency and yield of the reaction. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality .
Chemical Reactions Analysis
Types of Reactions
1,3-Dihydroxypropan-2-yl 2-(4-isobutylphenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of ethers or amines.
Scientific Research Applications
1,3-Dihydroxypropan-2-yl 2-(4-isobutylphenyl)propanoate has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of ibuprofen and its derivatives.
Biology: Studied for its potential effects on cellular processes and enzyme activities.
Medicine: Investigated for its anti-inflammatory and analgesic properties, similar to ibuprofen.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
The mechanism of action of 1,3-Dihydroxypropan-2-yl 2-(4-isobutylphenyl)propanoate is similar to that of ibuprofen. It inhibits the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. Prostaglandins are mediators of inflammation and pain. By inhibiting COX, the compound reduces the production of prostaglandins, thereby exerting anti-inflammatory and analgesic effects .
Comparison with Similar Compounds
Similar Compounds
Ibuprofen: The parent compound, widely used as an NSAID.
1,3-Dihydroxypropan-2-yl 4-hydroxybenzoate: Another ester of glycerol with different pharmacological properties.
Uniqueness
1,3-Dihydroxypropan-2-yl 2-(4-isobutylphenyl)propanoate is unique due to its dual hydroxyl groups, which can undergo various chemical modifications. This makes it a versatile compound for research and development in pharmaceuticals .
Properties
IUPAC Name |
1,3-dihydroxypropan-2-yl 2-[4-(2-methylpropyl)phenyl]propanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O4/c1-11(2)8-13-4-6-14(7-5-13)12(3)16(19)20-15(9-17)10-18/h4-7,11-12,15,17-18H,8-10H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTDPPMICFQBEJM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)OC(CO)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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